molecular formula C16H16N6O B4734808 2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL

2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL

Cat. No.: B4734808
M. Wt: 308.34 g/mol
InChI Key: SNHQJHZRHIMHOV-UHFFFAOYSA-N
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Description

2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL is a complex organic compound featuring a pyridyl group, a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL typically involves multi-step organic reactions. One common approach includes the condensation of pyridyl-substituted derivatives with appropriate triazole and pyrimidine precursors . The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and employing advanced purification techniques like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol moiety yields aldehydes or carboxylic acids, while nucleophilic substitution can introduce various functional groups into the pyridyl ring .

Scientific Research Applications

2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL is unique due to its specific combination of a pyridyl group, a triazolo[1,5-c]pyrimidine scaffold, and an ethanol moiety. This structure confers distinct biological activities, particularly its potent inhibition of CDK2, making it a valuable compound for cancer research .

Properties

IUPAC Name

2-(11,12-dimethyl-4-pyridin-2-yl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O/c1-10-11(2)21(7-8-23)15-13(10)16-19-14(20-22(16)9-18-15)12-5-3-4-6-17-12/h3-6,9,23H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHQJHZRHIMHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)C4=CC=CC=N4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL
Reactant of Route 2
2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL
Reactant of Route 3
2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL
Reactant of Route 4
2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL
Reactant of Route 5
2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL
Reactant of Route 6
2-[8,9-DIMETHYL-2-(2-PYRIDYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]-1-ETHANOL

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